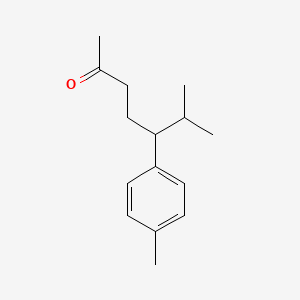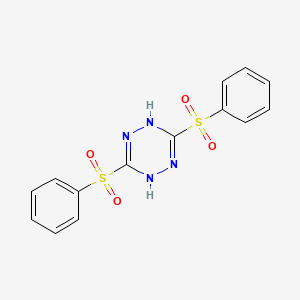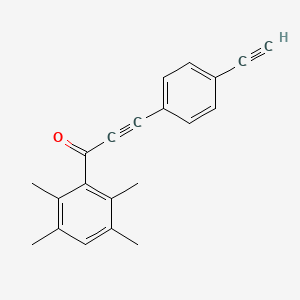
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of alkynes This compound is characterized by the presence of ethynyl and tetramethylphenyl groups attached to a propynone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzaldehyde and 2,3,5,6-tetramethylbenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves a coupling reaction between the ethynyl group of 4-ethynylbenzaldehyde and the bromide group of 2,3,5,6-tetramethylbenzyl bromide, facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one: Lacks the tetramethyl substitution on the phenyl ring.
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
3-(4-Ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one is unique due to the presence of both ethynyl and tetramethylphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
827319-21-1 |
|---|---|
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC名 |
3-(4-ethynylphenyl)-1-(2,3,5,6-tetramethylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C21H18O/c1-6-18-7-9-19(10-8-18)11-12-20(22)21-16(4)14(2)13-15(3)17(21)5/h1,7-10,13H,2-5H3 |
InChIキー |
RZPKGWATSDPOAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C(=O)C#CC2=CC=C(C=C2)C#C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
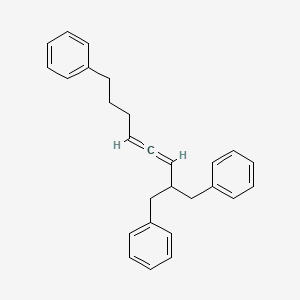
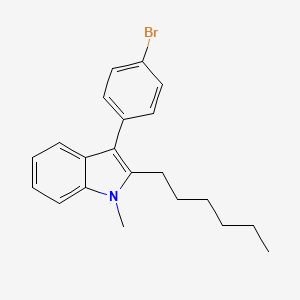
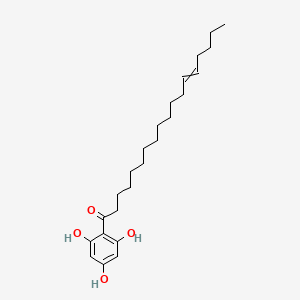
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
